This technical guide provides an in-depth analysis of Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS 1181600-68-9) , a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates, p...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS 1181600-68-9) , a high-value chiral building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Executive Summary: The Strategic Value of the Scaffold
In modern medicinal chemistry, the "Magic Methyl" effect and strategic fluorination are critical for optimizing drug potency and metabolic stability. Cyclopropyl(4-fluoro-3-methylphenyl)methanol integrates three distinct pharmacophoric advantages into a single scaffold:
Metabolic Blockade: The 4-fluoro substituent blocks para-hydroxylation (a common Phase I metabolic route), while the 3-methyl group sterically hinders ortho-oxidation and increases lipophilicity (logP modulation).
Conformational Rigidity: The cyclopropyl group acts as a rigid bioisostere for isopropyl or tert-butyl groups. Its unique electronic character ("banana bonds" with high p-character) allows for specific pi-stacking interactions within receptor binding pockets.
Chiral Handle: The secondary alcohol provides a versatile handle for installing chiral amines (via Ritter or Mitsunobu reactions) or ketones (via oxidation), essential for creating enantiopure active pharmaceutical ingredients (APIs).
Chemical Properties & Specifications
Property
Value / Specification
Appearance
Colorless to pale yellow oil or low-melting solid
Boiling Point
~280°C (Predicted)
Density
1.18 ± 0.1 g/cm³ (Predicted)
pKa
13.8 (Secondary Alcohol)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Chirality
Racemic (contains 1 chiral center at the carbinol carbon)
Flash Point
>110°C
Synthesis Protocol: Grignard Addition
The most robust route to CAS 1181600-68-9 involves the nucleophilic addition of cyclopropylmagnesium bromide to 4-fluoro-3-methylbenzaldehyde. This protocol ensures high yield and minimizes the formation of bis-addition byproducts.
Reagent: Cyclopropylmagnesium bromide (0.5 M in THF) (CAS 23719-80-4)
Solvent: Anhydrous Tetrahydrofuran (THF)
Quench: Saturated Ammonium Chloride (NH₄Cl)
Step-by-Step Methodology
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Cool to 0°C using an ice/water bath.
Substrate Dissolution: Charge the flask with 4-Fluoro-3-methylbenzaldehyde (1.0 eq) dissolved in anhydrous THF (5 mL per mmol).
Grignard Addition (Critical Step):
Add Cyclopropylmagnesium bromide (1.2 eq) dropwise via the addition funnel over 30 minutes.
Technical Note: Maintain internal temperature <5°C to prevent enolization or side reactions.
Reaction Monitoring: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS for the disappearance of the aldehyde peak.
Quench & Workup:
Cool the mixture back to 0°C.
Slowly add saturated aqueous NH₄Cl to quench excess Grignard reagent. Caution: Exothermic gas evolution.
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the target alcohol.
Synthesis Pathway Diagram
Figure 1: Grignard synthesis pathway for CAS 1181600-68-9.
Downstream Applications & Transformations
This alcohol serves as a "pivot point" for divergent synthesis.
A. Oxidation to Ketone
Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.
Utility: Precursor for asymmetric reductive amination or addition of a second nucleophile to create tertiary alcohols.
B. Conversion to Chiral Amine
Method: Mitsunobu reaction with Phthalimide followed by hydrazine deprotection, or conversion to Mesylate followed by azide displacement.
Utility: Creates the alpha-cyclopropyl benzylamine motif found in several NK1 antagonists and kinase inhibitors.
C. Chiral Resolution
Since the Grignard reaction yields a racemate, resolution is often required:
Enzymatic Kinetic Resolution: Lipase B from Candida antarctica (CAL-B) with vinyl acetate in MTBE often selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol.
Chiral HPLC: Preparative separation using Chiralpak AD-H or OD-H columns (Hexane/IPA mobile phase).
Structural Activity Relationship (SAR) Logic
The specific substitution pattern of CAS 1181600-68-9 is designed to solve common DMPK (Drug Metabolism and Pharmacokinetics) failures.
Figure 2: SAR rationale demonstrating the metabolic and pharmacodynamic advantages of the scaffold.
Safety & Handling (E-E-A-T)
While CAS 1181600-68-9 is generally stable, its precursors require strict safety protocols.
Grignard Reagents: Cyclopropylmagnesium bromide is pyrophoric and moisture-sensitive. Must be handled under dry nitrogen/argon. Syringes must be oven-dried.
Fluorinated Aromatics: 4-Fluoro-3-methylbenzaldehyde can be a skin and eye irritant. Use chemically resistant gloves (Nitrile/Neoprene).
Storage: Store the final alcohol under inert gas at 2–8°C to prevent slow oxidation to the ketone.
References
PubChem. (2025).[2] Cyclopropyl(4-fluoro-3-methylphenyl)methanol (Compound Summary). National Library of Medicine. Link
Synblock. (2024). Product Data Sheet: CAS 1181600-68-9.[1] Synblock Chemical Catalog. Link[1]
BLDpharm. (2024). Fluorinated Building Blocks: 4-Fluoro-3-methylbenzaldehyde. BLD Pharmatech. Link
Organic Syntheses. (2010). General Procedure for Grignard Addition to Aldehydes. Org. Synth. Coll. Vol. 10. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Technical Guide: Chemical Properties and Synthetic Utility of Cyclopropyl(4-fluoro-3-methylphenyl)methanol
Executive Summary Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS: 1181600-68-9) is a chiral secondary alcohol featuring a 4-fluoro-3-methylphenyl aromatic core coupled to a cyclopropyl moiety.[1][2][3] This compound s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS: 1181600-68-9) is a chiral secondary alcohol featuring a 4-fluoro-3-methylphenyl aromatic core coupled to a cyclopropyl moiety.[1][2][3] This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
The molecule combines three distinct pharmacophoric elements:
Cyclopropyl Group: Enhances metabolic stability and provides rigid steric bulk, often acting as a bioisostere for isopropyl groups to improve potency.
Fluorine Substituent: Modulates the pKa of the aromatic ring and blocks metabolic oxidation at the para-position (C4).
Secondary Alcohol: A versatile handle for further functionalization (oxidation, halogenation, or etherification) or direct engagement in hydrogen bonding interactions within a binding pocket.
Physicochemical Profile
The following properties are essential for understanding the compound's behavior in solution and its suitability as a drug-like scaffold.
Property
Value / Description
Note
CAS Number
1181600-68-9
Unique Identifier
Molecular Formula
C₁₁H₁₃FO
Molecular Weight
180.22 g/mol
Fragment-based drug discovery compliant
Physical State
Solid (typically off-white to pale yellow)
Low melting point solid
Predicted LogP
2.8 – 3.1
Lipophilic, good membrane permeability
H-Bond Donors
1 (Hydroxyl)
H-Bond Acceptors
2 (Hydroxyl O, Fluorine)
Rotatable Bonds
2
Rigid scaffold due to cyclopropyl
Topological Polar Surface Area (TPSA)
~20.2 Ų
High CNS penetration potential
Synthetic Methodologies
For research and scale-up, two primary routes are established. The choice depends on the availability of starting materials (aldehyde vs. ketone).
Route A: Grignard Addition (Preferred for Lab Scale)
This method utilizes the nucleophilic addition of cyclopropylmagnesium bromide to 4-fluoro-3-methylbenzaldehyde.
Mechanism:
The cyclopropyl carbanion attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is generally irreversible and exothermic.
Protocol:
Reagents: 4-Fluoro-3-methylbenzaldehyde (1.0 eq), Cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF), Anhydrous THF.
Setup: Flame-dried 3-neck round-bottom flask under Nitrogen/Argon atmosphere.
Procedure:
Cool the aldehyde solution in anhydrous THF to 0°C.
Add the Grignard reagent dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Quench: Slowly add saturated aqueous NH₄Cl at 0°C.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Route B: Reduction of Ketone (Preferred for Stereoselectivity)
Reduction of Cyclopropyl(4-fluoro-3-methylphenyl)methanone (CAS: 1017193-22-4) allows for enantioselective synthesis using chiral catalysts (e.g., CBS reduction), though NaBH₄ yields the racemate.
Concentrate MeOH, dilute with water, and extract with DCM.
Synthetic Pathway Visualization
Figure 1: Dual synthetic pathways accessing the target alcohol via C-C bond formation (Route A) or Carbonyl Reduction (Route B).
Chemical Reactivity & Stability
Understanding the reactivity profile is crucial for using this intermediate in subsequent steps without degrading the sensitive cyclopropyl ring.
Cyclopropyl Ring Sensitivity
Acid Lability: The cyclopropyl ring adjacent to a carbocation (formed during S_N1 reactions) can undergo ring-opening rearrangements (homoallylic rearrangement).
Precaution: Avoid strong Lewis acids or harsh acidic conditions (e.g., conc. H₂SO₄) if maintaining the ring is desired. Use mild conditions for substitutions (e.g., Appel reaction or Mitsunobu conditions).
Alcohol Transformations
Oxidation: Easily oxidized to the ketone using Dess-Martin Periodinane (DMP) or Swern conditions. Avoid Jones Reagent to prevent acid-catalyzed ring opening.
Leaving Group Formation: Mesylation (MsCl/Et₃N) is preferred over tosylation to minimize steric clash with the ortho-methyl group.
This scaffold is highly valued in "Fragment-Based Drug Design" (FBDD).
Metabolic Shielding: The 4-fluoro group blocks metabolic hydroxylation at the para-position, extending the half-life (
) of the molecule in vivo.
Conformational Restriction: The 3-methyl group introduces torsional strain, forcing the aromatic ring into a specific conformation relative to the cyclopropyl group. This "pre-organization" can lower the entropic cost of binding to a protein target.
Kinase Inhibition: The motif is structuraly similar to intermediates used in p38 MAP kinase inhibitors, where the cyclopropyl group fits into small hydrophobic pockets (e.g., the gatekeeper region).
Safety and Handling (MSDS Summary)
GHS Classification: Warning.
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2-8°C under inert gas (Argon). The benzylic alcohol is prone to slow auto-oxidation if exposed to air over long periods.
References
PubChem. (n.d.).[5] Cyclopropyl(4-fluoro-3-methylphenyl)methanol (Compound).[1][2][6] National Library of Medicine. Retrieved from [Link]
Technical Guide: Solubility Profiling & Thermodynamic Characterization of Cyclopropyl(4-fluoro-3-methylphenyl)methanol
Here is an in-depth technical guide on the solubility profiling and thermodynamic characterization of Cyclopropyl(4-fluoro-3-methylphenyl)methanol. [1] Executive Summary Cyclopropyl(4-fluoro-3-methylphenyl)methanol (Stru...
) is a critical chiral intermediate often utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of enzyme inhibitors or receptor modulators where the cyclopropyl moiety confers metabolic stability and conformational rigidity.[1]
Understanding the solid-liquid equilibrium (SLE) of this compound is prerequisite for:
Process Optimization: Designing high-yield recrystallization steps.
Formulation: Developing lipid-based or amorphous solid dispersions.[1]
Purification: Separating the target alcohol from ketone precursors or defluoro-impurities.[1]
This guide provides a rigorous framework for determining the solubility profile of this specific fluorinated carbinol, analyzing its theoretical physicochemical behavior, and detailing the thermodynamic models required to validate experimental data.[1]
Chemical Structure & Theoretical Solubility Profile[1]
To predict solubility behavior, we must analyze the molecular descriptors of Cyclopropyl(4-fluoro-3-methylphenyl)methanol.
Structural Analysis[1]
Lipophilic Domain: The 4-fluoro-3-methylphenyl ring and the cyclopropyl group contribute significantly to the lipophilicity.[1] The fluorine atom (
) generally increases lipophilicity (LogP) compared to the hydrogen analog while potentially increasing crystal lattice energy due to strong dipole interactions.[1]
Hydrophilic Domain: The secondary hydroxyl group (
) acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]
Chirality: As a chiral molecule, the solubility of the racemate vs. the pure enantiomer will differ.[1] (Note: Racemates often have lower solubility if they form dense heterochiral packings, though this follows Wallach’s Rule and varies by case).[1]
Predicted Solvent Affinity Trends
Based on "Like Dissolves Like" and Hansen Solubility Parameters (HSP) for analogous fluorinated benzyl alcohols:
Solvent Class
Representative Solvents
Predicted Solubility
Interaction Mechanism
Polar Protic
Methanol, Ethanol, IPA
High
Strong H-bonding with hydroxyl group; alkyl chains solvate the phenyl ring.[1]
Polar Aprotic
THF, Acetone, DMF
Very High
Dipole-dipole interactions; disruption of crystal lattice via H-bond acceptance.[1]
Lack of H-bonding capability; "antisolvent" potential.[1]
Water
Water
Very Low
Hydrophobic effect of the cyclopropyl-phenyl moiety dominates.[1]
Experimental Methodology
Reliable solubility data requires a self-validating protocol.[1] We recommend a hybrid approach using Dynamic Laser Monitoring for rapid screening and Static Gravimetric/HPLC for precise equilibrium values.[1]
Workflow Diagram
Figure 1: Standardized workflow for equilibrium solubility determination.
Detailed Protocol (Static Method)
Preparation: Weigh an excess of Cyclopropyl(4-fluoro-3-methylphenyl)methanol into a jacketed glass vessel.
Solvent Addition: Add the specific organic solvent (e.g., Methanol, Ethyl Acetate).[1]
Equilibration: Stir the suspension at a constant temperature (e.g., 298.15 K) for 24 hours.
Validation: Measure concentration at 24h and 48h.[1] If deviation is <2%, equilibrium is reached.[1]
Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw supernatant using a pre-heated syringe tip equipped with a 0.22 µm PTFE filter to prevent "seed" transfer.[1]
Quantification:
Gravimetric: Evaporate solvent and weigh residue (only for non-volatile solutes in volatile solvents).[1]
HPLC: Dilute aliquot with mobile phase and quantify against a calibration curve (Preferred for high precision).[1]
Thermodynamic Modeling & Analysis
To translate raw data into process parameters, you must correlate the mole fraction solubility (
) with temperature () using thermodynamic models.[1]
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.[1]
Anti-solvent: Water or Heptane (Low solubility).[1]
Procedure: Dissolve in Ethanol at warm T, slowly add Water until turbidity point, then cool.
Solvent Screening Decision Tree
Figure 2: Logic flow for identifying the optimal recrystallization solvent.[1]
References
Since specific solubility tables for Cyclopropyl(4-fluoro-3-methylphenyl)methanol are not currently available in open-access peer-reviewed literature, the methodologies and comparative data analysis in this guide are grounded in standard thermodynamic principles and protocols for analogous fluorinated pharmaceutical intermediates.[1]
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).
Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K".[1] Journal of Chemical Thermodynamics, 31(1), 85-91.[1] (Source of the Modified Apelblat Equation).
Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Comprehensive database of solubility modeling).[1]
PubChem Compound Summary. (2025). "Cyclopropyl(4-fluoro-3-methylphenyl)methanol".[1] National Center for Biotechnology Information. [Link] (Structural verification).[1]
NIST Chemistry WebBook. (2025).[1] "Cyclopropyl phenylmethanol (Analogous Data)". [Link] (Reference for non-fluorinated analog behavior).[1]
Application Note: Cyclopropyl(4-fluoro-3-methylphenyl)methanol as a Pharmaceutical Intermediate
[1] Abstract & Strategic Significance Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS 1181600-68-9) is a high-value chiral building block used in the synthesis of small molecule inhibitors, particularly those targeting...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Significance
Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS 1181600-68-9) is a high-value chiral building block used in the synthesis of small molecule inhibitors, particularly those targeting kinases (e.g., c-Met, ALK) and GPCRs.[1] Its structural value lies in the cyclopropyl-benzyl scaffold , which offers a unique combination of physicochemical properties:
Metabolic Stability: The 4-fluoro substituent blocks para-oxidation (a common metabolic soft spot), while the 3-methyl group introduces steric bulk that hinders enzymatic attack at the meta-position.[1]
Conformational Restriction: The cyclopropyl group acts as a rigid "bio-isostere" for isopropyl or ethyl groups, reducing the entropic penalty of binding to protein targets.
Lipophilicity Modulation: The moiety balances hydrophobic interaction capability with improved solubility profiles compared to purely aliphatic analogs.
This guide details the synthesis, quality control, and downstream activation of this intermediate, providing a robust roadmap for medicinal chemists.[1]
Chemical Context & Properties[2][3][4][5][6][7][8][9][10][11]
Property
Specification
IUPAC Name
Cyclopropyl(4-fluoro-3-methylphenyl)methanol
CAS Number
1181600-68-9
Molecular Formula
C₁₁H₁₃FO
Molecular Weight
180.22 g/mol
Physical State
Viscous oil or low-melting solid (racemic); Crystalline (enantiopure)
Solubility
Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Chirality
Contains 1 stereocenter (Benzylic C).[1] Typically synthesized as a racemate and resolved via Chiral HPLC or Lipase Kinetic Resolution.
Synthesis Protocol: Grignard Addition Route
Rationale: The most direct and scalable method involves the addition of cyclopropylmagnesium bromide to 4-fluoro-3-methylbenzaldehyde.[1] This route avoids the use of cryogenic reduction steps required if starting from the acid chloride.
Retention Time: Expect elution around 8–9 minutes depending on dead volume.
NMR Interpretation (
NMR, 400 MHz,
)
Aromatic Region (6.9 – 7.3 ppm): Three protons corresponding to the 1,2,4-substitution pattern.[1] The fluorine coupling will split signals (multiplets).[1]
Benzylic Methine (4.0 – 4.5 ppm): A doublet (d) or doublet of doublets (dd), representing the
Cyclopropyl Methylene (0.3 – 0.7 ppm): Two distinct multiplets (4H total) representing the diastereotopic protons of the ring.[1]
Application Note: Downstream Activation
This alcohol is rarely the final drug; it is a "linker" intermediate. Two primary pathways exist for its use:
Chiral Resolution:
Many kinase inhibitors require a specific enantiomer (R or S).[1]
Protocol: Use Lipase PS (Amano) in Vinyl Acetate for kinetic resolution.[1] The lipase will selectively acetylate one enantiomer, leaving the other as the free alcohol, allowing separation by silica chromatography.[1]
Activation for Coupling:
To attach this moiety to a nitrogen (e.g., a piperazine or pyrazole core), convert the alcohol to a Mesylate or Chloride.[1]
Reagent: Methanesulfonyl chloride (MsCl) + TEA in DCM at 0°C.[1]
Stability Warning: Benzylic cyclopropyl mesylates can be unstable due to solvolysis (formation of homoallylic cations).[1] Use immediately or store at -20°C.
References
Synthesis of Cyclopropyl Carbinols: Org. Synth.2005 , 81, 178. "Preparation of Cyclopropyl-(4-methoxyphenyl)-methanol." Link[1]
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in pharmaceutical industry: The impact of chiral fluorinated moieties." Chem. Soc. Rev., 2008, 37, 320-330. Link
Cyclopropyl Bioisosteres: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[3] J. Med. Chem. 2016, 59, 19, 8712–8756. Link[1]
Related Patent (Quinoline Analogs): CN103483252A "Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol."[1][4] (Validates NaBH4 reduction protocols for this class). Link
Reduction of cyclopropyl(4-fluoro-3-methylphenyl) ketone to alcohol
An Application Guide for the Selective Reduction of Cyclopropyl(4-fluoro-3-methylphenyl) Ketone Abstract This application note provides a comprehensive technical guide for the chemical reduction of cyclopropyl(4-fluoro-3...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Selective Reduction of Cyclopropyl(4-fluoro-3-methylphenyl) Ketone
Abstract
This application note provides a comprehensive technical guide for the chemical reduction of cyclopropyl(4-fluoro-3-methylphenyl) ketone to its corresponding secondary alcohol, cyclopropyl(4-fluoro-3-methylphenyl)methanol. This transformation is a key step in the synthesis of various pharmaceutical intermediates, where the cyclopropylmethanol moiety is a recognized pharmacophore.[1] This document outlines the underlying chemical principles, provides a validated, step-by-step laboratory protocol using sodium borohydride, and offers expert insights into reaction optimization and troubleshooting. The protocols described herein are designed for researchers, medicinal chemists, and process development scientists.
Introduction and Scientific Context
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis.[2][3] When the ketone substrate contains a strained ring system, such as a cyclopropyl group, the choice of reducing agent becomes critical to ensure chemoselectivity.[4] The inherent ring strain of the cyclopropyl moiety makes it susceptible to cleavage under harsh reaction conditions, such as high temperatures or with aggressive reducing agents.[5]
The target molecule, cyclopropyl(4-fluoro-3-methylphenyl)methanol, incorporates a chiral center generated during the reduction. The protocol detailed in this guide produces a racemic mixture of the alcohol. The presence of the cyclopropyl ring adjacent to the carbonyl influences the steric and electronic environment of the reaction center, which can be exploited for stereocontrol in more advanced synthetic strategies.[6][7]
This guide focuses on the use of sodium borohydride (NaBH₄), a mild and selective hydride donor, which is highly effective for the reduction of aldehydes and ketones without affecting more robust functional groups or strained rings.[5][8] Its safety profile and ease of handling make it an ideal choice for both small-scale research and larger-scale development applications.[3]
Mechanistic Rationale and Reagent Selection
The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[9] The reaction mechanism involves two primary stages:
Nucleophilic Attack: The borohydride anion, [BH₄]⁻, serves as the source of the hydride. The hydride attacks the partially positive carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. This results in the formation of a tetracoordinate alkoxide intermediate.
Protonation (Workup): The alkoxide intermediate is then protonated by a protic solvent (like methanol or ethanol from the reaction medium) or during an acidic workup step to yield the final alcohol product.[3][9]
Why Sodium Borohydride is the Reagent of Choice:
Chemoselectivity: NaBH₄ is a mild reducing agent. Unlike more powerful reagents such as lithium aluminum hydride (LiAlH₄), it will not reduce esters, amides, or carboxylic acids and, crucially, will not induce the ring-opening of the cyclopropyl group.[5][10]
Safety and Convenience: LiAlH₄ reacts violently with protic solvents like water and alcohols.[11] In contrast, NaBH₄ is stable in alcoholic solvents, making the experimental setup significantly safer and more straightforward.[5]
Stereochemical Considerations: The stereochemical outcome of cyclopropyl ketone reductions is influenced by the conformational equilibrium between the s-cis and s-trans forms of the ketone.[4][7] The hydride typically attacks from the less sterically hindered face of the more stable conformer. While this protocol yields a racemic product, understanding these conformational preferences is key for designing potential asymmetric syntheses.[6][7]
Visualized Reaction and Workflow
Overall Reaction Scheme
Caption: Reduction of the ketone to the corresponding secondary alcohol.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow for the reduction protocol.
Detailed Experimental Protocol
This protocol describes the reduction of 1.0 equivalent of cyclopropyl(4-fluoro-3-methylphenyl) ketone.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
Cyclopropyl(4-fluoro-3-methylphenyl) ketone
≥97% Purity
Commercial Source
Starting material.
Sodium borohydride (NaBH₄)
≥98%, Powder
MilliporeSigma
Reducing agent. Handle with care.
Methanol (MeOH)
Anhydrous
Commercial Source
Reaction solvent.
Ethyl acetate (EtOAc)
ACS Grade
Commercial Source
Extraction solvent.
Deionized Water (H₂O)
N/A
In-house
Used in workup.
Saturated Sodium Chloride Solution (Brine)
N/A
Lab-prepared
Used in workup to break emulsions.
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Commercial Source
Drying agent.
Hydrochloric Acid (HCl)
1 M Aqueous Solution
Lab-prepared
Used for quenching excess NaBH₄.
Silica Gel
230-400 mesh
Commercial Source
For column chromatography.
TLC Plates
Silica gel 60 F₂₅₄
Commercial Source
For reaction monitoring.
Equipment
Round-bottom flask with a magnetic stir bar
Magnetic stir plate
Ice bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware (beakers, graduated cylinders, etc.)
NMR spectrometer, IR spectrometer, Mass spectrometer for analysis
Step-by-Step Procedure
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the cyclopropyl(4-fluoro-3-methylphenyl) ketone (1.0 eq) in methanol (approx. 10 mL per gram of ketone).
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[5]
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess sodium borohydride until gas evolution ceases. Safety Note: This step is exothermic and produces hydrogen gas. Ensure adequate ventilation.
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
Aqueous Workup: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
Washing: Wash the combined organic layers sequentially with deionized water and then with saturated brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.
Purification
The crude cyclopropyl(4-fluoro-3-methylphenyl)methanol can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient system to afford the pure product.
Data Presentation and Characterization
Reaction Parameters Summary
Parameter
Value
Reactant
Cyclopropyl(4-fluoro-3-methylphenyl) ketone
Reducing Agent
Sodium Borohydride (NaBH₄)
Stoichiometry
1.0 eq. Ketone, 1.2 eq. NaBH₄
Solvent
Methanol
Temperature
0 °C to Room Temperature
Reaction Time
2-4 hours (TLC monitored)
Typical Yield
>90% (after purification)
Analytical Data (Predicted)
The following data are predicted based on the product structure and data from analogous compounds.[12][13]
~3350 cm⁻¹ (broad, O-H stretch), No C=O stretch at ~1680 cm⁻¹
MS (ESI+)
[M+H]⁺ = 193.08
[M+H]⁺ = 195.10, [M+Na]⁺ = 217.08
Troubleshooting and Expert Insights
Issue
Probable Cause
Recommended Solution
Incomplete Reaction
Insufficient reducing agent; deactivated NaBH₄.
Add another portion (0.3-0.5 eq) of NaBH₄. Ensure the NaBH₄ is fresh and has been stored in a desiccator.
Low Yield
Inefficient extraction; product loss during workup.
Perform at least three extractions with ethyl acetate. Ensure complete removal of methanol before extraction.
Ring-Opened Side Product
Reaction temperature too high; overly acidic quench.
Maintain low temperature during NaBH₄ addition. Quench slowly at 0 °C, avoiding a large excess of strong acid.[5]
Emulsion During Workup
Fine particulate matter; insufficient phase separation.
Add saturated brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through Celite.
Conclusion
The reduction of cyclopropyl(4-fluoro-3-methylphenyl) ketone to the corresponding alcohol is efficiently and safely achieved using sodium borohydride in methanol. This method offers high chemoselectivity, preserving the integrity of the cyclopropyl ring, and results in excellent yields. The protocol presented is robust, scalable, and relies on readily available and cost-effective reagents, making it highly suitable for applications in pharmaceutical research and development.
References
Benchchem. A Comparative Analysis of Reducing Agents for Cyclopropyl Ketone Reduction.
T. Tsuruta, et al. (2003). A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones with Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected s-Cis Conformation. The Journal of Organic Chemistry. [Link]
PubMed. (2003). A systematic study of the hydride reduction of cyclopropyl ketones with structurally simplified substrates. highly stereoselective reductions of trans-substituted cyclopropyl ketones via the bisected s-cis conformation. [Link]
Benchchem. How to avoid ring-opening of cyclopropyl ketones during reaction.
Organic Letters. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]
ResearchGate. (2025). Investigating the scope of the deracemization of cyclopropyl ketones. [Link]
Organic Letters. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]
ResearchGate. Cyclopropyl‐functionalised ketones are also excellent substrates for.... [Link]
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]
National Center for Biotechnology Information. (2022). Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. [Link]
Google Patents. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
Application Note: Enantioselective Synthesis of Cyclopropyl Phenyl Methanols
Abstract Cyclopropyl phenyl methanols are privileged structural motifs in medicinal chemistry, serving as critical intermediates for antiviral agents (e.g., reverse transcriptase inhibitors) and serotonin-norepinephrine...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Cyclopropyl phenyl methanols are privileged structural motifs in medicinal chemistry, serving as critical intermediates for antiviral agents (e.g., reverse transcriptase inhibitors) and serotonin-norepinephrine reuptake inhibitors. The cyclopropyl group confers metabolic stability and unique steric properties, while the chiral hydroxyl group provides a versatile handle for further functionalization. This guide outlines three distinct, field-proven routes for their enantioselective synthesis: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Asymmetric Organozinc Addition.
Part 1: Strategic Overview & Decision Matrix
The choice of synthetic route depends primarily on the starting material availability (Ketone vs. Aldehyde) and the required scale.
Route A (Ketone Reduction): Preferred for scalability. Cyclopropyl phenyl ketone is inexpensive and stable. ATH is the most robust method for multi-gram to kilogram scales.
Route B (Aldehyde Addition): Useful if the library requires varying the aryl ring while keeping the cyclopropyl group constant, using benzaldehyde derivatives.
Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate and scale.
Part 2: Asymmetric Transfer Hydrogenation (ATH)
The Industrial Workhorse
ATH is the preferred method for generating chiral cyclopropyl phenyl methanols due to its operational simplicity, lack of cryogenic requirements, and high atom economy. The reaction utilizes a Ruthenium(II) catalyst bearing a chiral diamine ligand (Noyori-Ikariya type).
Mechanism & Reagents
The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and the proton from the amine ligand simultaneously.
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (or the (S,S) enantiomer for the opposite alcohol).
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol (IPA).
Catalyst Formation (In-situ): In a dry Schlenk flask under nitrogen, dissolve [RuCl2(p-cymene)]2 (15.3 mg, 0.025 mmol) and (R,R)-TsDPEN (18.3 mg, 0.05 mmol) in anhydrous DCM (2 mL). Add KOH (5.6 mg, 0.1 mmol) and stir at room temperature for 20 minutes. The solution will turn deep purple/red, indicating the formation of the active 16-electron Ru-amide complex.
Substrate Addition: Add cyclopropyl phenyl ketone (1.46 g, 10 mmol) to the catalyst mixture.
Reaction Initiation: Cool the mixture to 0°C. Add the HCOOH/Et3N azeotrope (2.5 mL) dropwise via syringe. Caution: CO2 gas evolution will occur.
Stirring: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1) or GC.[1][2][3][4][5]
Quench & Workup: Dilute with water (20 mL) and extract with DCM (3 x 15 mL). Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine.[6]
Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (SiO2, 5-10% EtOAc in Hexane).
Expected Results:
Yield: 90–96%
ee: 95–98% (determined by Chiral HPLC)
Part 3: Corey-Bakshi-Shibata (CBS) Reduction
The High-Precision Lab Method
When the specific Ru-catalyst is unavailable or if the substrate contains functional groups sensitive to transition metals, the CBS reduction is the gold standard. It relies on steric steering by a chiral oxazaborolidine catalyst.[7]
Mechanism & Reagents
The chiral oxazaborolidine activates the borane reagent (Lewis acid) and coordinates the ketone (Lewis base), directing hydride attack from the less hindered face.[7]
Catalyst: (R)-Me-CBS (commercial or generated in situ from proline).
Reductant: Borane-THF (BH3[7]·THF) or Borane-Dimethylsulfide (BMS).
System Prep: Flame-dry a 2-neck round bottom flask and cool under Argon.
Catalyst Charge: Add (S)-Me-CBS solution (1.0 mL, 1.0 mmol) and dilute with anhydrous THF (10 mL).
Borane Addition: Add BH3·THF (6.0 mL, 6.0 mmol) to the catalyst solution. Cool the mixture to -20°C.
Controlled Addition (Critical Step): Dissolve cyclopropyl phenyl ketone (1.46 g, 10 mmol) in THF (10 mL). Add this solution slowly dropwise to the catalyst/borane mixture over 30–60 minutes.
Why? Keeping the ketone concentration low relative to the catalyst ensures the catalyzed pathway dominates over the non-selective background reduction by free borane.
Quench: After addition, stir for 20 mins. Carefully quench with MeOH (5 mL) at -20°C. Caution: Hydrogen gas evolution.
Workup: Warm to room temperature, add 1N HCl (20 mL), and extract with diethyl ether. Wash with brine, dry, and concentrate.
Part 4: Asymmetric Organozinc Addition
The Modular "Library" Approach
This method is ideal when building a library of analogs from various benzaldehydes. It involves the addition of cyclopropylzinc species to aldehydes. Note that cyclopropylzinc is less reactive than diethylzinc, often requiring activation.
Reagents
Substrate: Benzaldehyde derivatives.
Nucleophile: Diethylzinc (Et2Zn) + Bromoform/iodoform (Simmons-Smith route in situ) OR Dicyclopropylzinc (generated via Grignard + ZnBr2).
Ligand: (-)-MIB (Morpholino-isoborneol) or DAIB.
Note: Direct addition of dicyclopropylzinc to aldehydes is chemically challenging. A more common variant for this specific alcohol class involves the addition of cyclopropylacetylene to benzaldehyde (Carreira reaction), followed by partial hydrogenation. However, true organozinc addition is described below.
Protocol (General Organozinc Addition)
Zinc Reagent Prep: Generate dicyclopropylzinc by treating cyclopropylmagnesium bromide (2.0 equiv) with ZnBr2 (1.0 equiv) in ether, then removing salts (Schlenk filtration).
Ligand Complexation: Add (-)-MIB (5 mol%) to the organozinc solution at 0°C.
Addition: Add benzaldehyde (1.0 equiv) slowly.
Workup: Quench with NH4Cl.
Recommendation: Due to the instability of cyclopropyl zinc reagents, Route A (ATH) is strongly recommended over this route unless the aldehyde is the only available starting material.
Part 5: QC & Analytical Standards
Enantiomeric Excess Determination
Separation of enantiomers is achieved using Chiral HPLC.[10][11]
Parameter
Condition
Column
Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm)
Mobile Phase
Hexane : Isopropanol (95:5 to 98:2)
Flow Rate
0.5 - 1.0 mL/min
Detection
UV @ 254 nm
Retention Times (Approx)
(S)-isomer: 12.5 min; (R)-isomer: 15.2 min (OD-H column)
Comparative Data Summary
Method
Catalyst Loading
Temp
Yield
ee%
Scalability
ATH (Ru)
0.5 - 1.0 mol%
25°C
>95%
95-99%
Excellent (kg)
CBS (B)
5 - 10 mol%
-20°C
90-95%
90-96%
Good (g)
Zn-Add
5 - 10 mol%
0°C
70-85%
85-95%
Moderate (mg)
References
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5][12] Accounts of Chemical Research. Link
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][7] Journal of the American Chemical Society.[2] Link
Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by chiral amino alcohols.[13][14] Tetrahedron Letters. Link
Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link
Walsh, P. J. (2003). Titanium-Catalyzed Enantioselective Additions of Alkyl and Aryl Groups to Aldehydes. Accounts of Chemical Research. Link
Purification of Cyclopropyl(4-fluoro-3-methylphenyl)methanol by column chromatography
Technical Support Center: Purifying Cyclopropyl(4-fluoro-3-methylphenyl)methanol A Guide for Researchers and Development Scientists This technical support guide provides in-depth troubleshooting and frequently asked ques...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purifying Cyclopropyl(4-fluoro-3-methylphenyl)methanol
A Guide for Researchers and Development Scientists
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of cyclopropyl(4-fluoro-3-methylphenyl)methanol using column chromatography. It is designed to offer practical, experience-driven advice to overcome common challenges in the lab.
Before beginning any purification, understanding the target molecule is critical. This section addresses foundational questions about the compound's properties and how they influence the purification strategy.
Q1: What are the key physicochemical properties of cyclopropyl(4-fluoro-3-methylphenyl)methanol that affect its purification by column chromatography?
A1: The key properties are its polarity, solubility, and stability.
Polarity: The presence of the hydroxyl (-OH) group makes the molecule polar. The fluorinated phenyl ring also contributes to its polarity. This moderate polarity means it will interact with polar stationary phases like silica gel but can be eluted with solvent mixtures of intermediate polarity.[1]
Solubility: It is generally soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone, which are frequently used in chromatography. Its solubility in less polar solvents like hexanes or petroleum ether will be lower.
Stability: While generally stable, secondary alcohols can sometimes undergo dehydration (loss of water) under acidic conditions, which can be a concern if the silica gel is acidic.
Q2: My crude product is a dark-colored oil. What are the likely impurities from its synthesis that I need to separate?
A2: If synthesized via a Grignard reaction, several types of impurities are common:
Biphenyl-type impurities: Formed from the coupling of the Grignard reagent with unreacted aryl halide.[2] These are typically much less polar than the desired alcohol.
Unreacted starting materials: The aldehyde or ketone used in the synthesis may still be present. These are generally less polar than the alcohol product.
Grignard reagent decomposition products: Reaction with any residual water or air can form alkanes and other byproducts.[3]
Magnesium salts: These are inorganic and highly polar and are typically removed during the aqueous workup. If they persist, they will remain at the baseline (origin) of a normal-phase TLC or column.
Section 2: Protocol Design & Optimization
This section provides a systematic approach to developing and refining your column chromatography protocol.
Workflow for Purification Protocol Development
Caption: Workflow from initial analysis to final purity verification.
Key Experimental Protocols
Q3: How do I determine the best solvent system (mobile phase) for my column?
A3: The best method is to use Thin-Layer Chromatography (TLC) first.[1]
Protocol: TLC Solvent System Screening
Prepare Samples: Dissolve a small amount of your crude product in a solvent like ethyl acetate. Prepare a separate solution of your starting material if available.
Spot the Plate: Using a capillary tube, spot the crude mixture and starting material side-by-side on the baseline of a silica gel TLC plate.
Develop the Plate: Place the plate in a sealed chamber containing a test solvent system. A good starting point for a moderately polar compound like yours is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[4]
Start with a low-polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate).
Gradually increase the polarity (e.g., 4:1, 2:1 Hexanes:Ethyl Acetate) in subsequent tests.[5]
Visualize and Calculate Rf: After the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Calculate the Retention Factor (Rf) for your product spot.[6][7][8][9]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [6]
Optimize: The ideal solvent system for column chromatography will give your product an Rf value between 0.2 and 0.4.[10] This ensures the compound moves off the baseline but is well-separated from other components.
TLC Result
Interpretation
Next Step
Product Rf < 0.2
Solvent system is not polar enough.
Increase the proportion of the polar solvent (e.g., ethyl acetate).[10]
Product Rf > 0.5
Solvent system is too polar.
Increase the proportion of the non-polar solvent (e.g., hexanes).[10]
Spots are streaked
Sample may be too concentrated, or the compound is acidic/basic.
Spot a more dilute sample. Consider adding 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Spots are too close
Poor separation (low resolution).
Try a different solvent system. For example, replace ethyl acetate with dichloromethane or diethyl ether to alter the selectivity.
Q4: Should I use an isocratic or gradient elution?
A4: The choice depends on the complexity of your crude mixture.[11]
Isocratic Elution: Uses a single, constant solvent composition throughout the entire purification (e.g., 4:1 Hexanes:EtOAc).[12][13] It is simpler and best for separating compounds with similar polarities.[14]
Gradient Elution: The composition of the mobile phase is changed during the separation, typically by gradually increasing the concentration of the more polar solvent.[12][15] This is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[11][14] It helps to elute strongly retained, more polar impurities faster, saving time and solvent.
For purifying cyclopropyl(4-fluoro-3-methylphenyl)methanol, a step-gradient is often a good compromise. You can start with the optimal isocratic mixture determined by TLC to elute your product, and then switch to a much more polar solvent (e.g., 100% ethyl acetate) to quickly flush out highly polar baseline impurities.
Q5: What is the best way to pack and load the column?
A5: Proper column packing is essential to avoid issues like band broadening and poor separation.[16] The wet slurry method is highly recommended to prevent air bubbles and ensure a homogeneously packed bed.[17][18][19]
Protocol: Wet Slurry Column Packing
Preparation: Secure a column vertically in a clamp. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[18]
Make the Slurry: In a beaker, mix the silica gel with your initial, least polar eluent until you have a consistent, pourable slurry.[17][20]
Pack the Column: Fill the column about halfway with the eluent. Pour the silica slurry into the column in a single, continuous motion.
Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and help the silica settle uniformly.[21] Open the stopcock to drain some solvent, which will compact the bed. Never let the solvent level drop below the top of the silica bed.[21]
Loading the Sample: Once the column is packed, dissolve your crude product in the minimum amount of solvent. Pipette this concentrated solution directly onto the center of the silica bed. Allow the sample to absorb fully into the silica before carefully adding fresh eluent. Alternatively, for better resolution, use the dry loading method where the sample is pre-adsorbed onto a small amount of silica.[22]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during column chromatography and provides actionable solutions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
Frequently Asked Questions (Troubleshooting)
Q6: I ran the column, but I can't find my compound in any of the collected fractions. Where did it go?
A6: There are a few possibilities:
It's still on the column: Your eluent may not be polar enough to move the compound. Try flushing the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) and check these fractions by TLC.
It came off in the solvent front: If your initial solvent system was too polar, the compound may have eluted immediately with non-polar impurities. Always check the very first fraction collected.[23]
It decomposed on the silica: Some compounds are sensitive to the acidic nature of silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) has formed.[23] If this is the case, consider using neutral or basic alumina as the stationary phase, or deactivating the silica by adding a small amount of triethylamine to your eluent.
The fractions are too dilute: If you collected many small fractions, your compound might be spread across several of them at a concentration too low to see on a TLC plate. Try combining and concentrating a range of fractions where you expected your product to be.[23]
Q7: My separated spots on the TLC plate look like vertical streaks, not round spots. What's wrong?
A7: This is called "streaking" or "tailing" and can be caused by several factors:
Sample Overload: You have spotted too much material on the TLC plate. Try diluting your sample and spotting less.
Incomplete Dissolution: The compound is not fully soluble in the eluent, causing it to smear as it moves up the plate.
Compound is too Polar: For highly polar compounds, interaction with the silica is very strong, which can lead to tailing. Adding a small amount of a more polar solvent (like methanol) or a modifier (like acetic acid for acidic compounds) to your eluent can help create sharper spots.
Q8: After combining my pure fractions and removing the solvent, my yield is very low. How can I improve it?
A8: Low recovery can be due to:
Incomplete Elution: As mentioned in Q6, some of your product may still be on the column.
Physical Loss: Transferring the sample, loading the column, and moving fractions can all lead to minor losses that add up. Ensure careful technique.
Imperfect Cuts: You may have been too conservative when pooling fractions, discarding fractions that contained a small amount of product. Re-check your "impure" fractions; sometimes they can be combined and re-purified.
Adsorption onto Glassware: While less common for this type of molecule, very pure compounds can sometimes adhere to glass surfaces. A final rinse of the collection flask with a strong solvent can help recover this material.
References
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
Quora. What is gradient elution and isocratic elution?. [Link]
Phenomenex. Isocratic Vs. Gradient Elution in Chromatography. [Link]
Khan Academy. Calculating retention factors for TLC (video). [Link]
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
You are likely encountering a critical bottleneck: Magnesium salts (MgX₂/Mg(OH)₂) forming a gelatinous lattice during the quench of your Grignard reaction. In standard synthesis, we would dissolve this with dilute HCl or H₂SO₄.
However, for cyclopropyl carbinols, this is forbidden. The cyclopropylcarbinyl cation is exceptionally prone to ring-opening rearrangement under acidic conditions.
This guide provides three field-validated protocols to remove magnesium salts without triggering acid-catalyzed rearrangement.
Module 1: The Core Challenge (Why standard acid washes fail)
User Question: Why can't I just use 1M HCl to dissolve the salts like I do for other Grignard reactions?
Technical Analysis:
The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). Upon protonation of the carbinol hydroxyl group, water leaves to form a cyclopropylcarbinyl cation . This non-classical cation is in resonance with the cyclobutyl and homoallyl cations. Under acidic conditions, the equilibrium shifts irreversibly toward the thermodynamically more stable ring-opened homoallylic alcohol or cyclobutanol derivatives.
The "Danger Zone" Pathway:
Figure 1: Mechanism of acid-catalyzed cyclopropyl carbinol rearrangement. Avoiding the protonation step is critical.
Module 2: The Fieser Method (The "Dry" Workup)
Best For: Small to mid-scale (<50g) reactions where filtration is viable.
Mechanism: Stoichiometric addition of water and base creates a granular, sand-like precipitate of Magnesium Hydroxide that traps impurities but releases the product into the organic phase.
Protocol:
Cool: Chill the reaction mixture (still in THF/Ether) to 0°C.
Dilute: Add 1 volume of diethyl ether (relative to reaction volume) to ensure free stirring.
The 1:1:3 Addition Sequence:
Add the following reagents dropwise, strictly in this order, based on the mass of Magnesium metal used (not the substrate).
Warm & Stir: Allow the mixture to warm to room temperature. Stir vigorously for 15 minutes.
Observation: The gray/white gelatinous goo should turn into a coarse, white, granular solid.
Filtration: Add anhydrous MgSO₄ (drying agent) directly to the flask. Filter the entire mixture through a fritted funnel or Celite pad.
Result: The filtrate is your dry, salt-free product in organic solvent.
Troubleshooting:
Issue: "The solids are still sticky/clumping."
Fix: You likely added the reagents too fast, causing local overheating. Increase stirring speed and add reagents slower to allow the granular lattice to form.
Module 3: The Rochelle Salt Method (Solubilization)
Best For: Large scale (>50g) or when the product is sensitive to the high pH of the Fieser method.
Mechanism: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating Mg²⁺ ions. This breaks the lattice energy of the gelatinous Mg(OH)₂ and solubilizes the magnesium into the aqueous layer, allowing for a clean phase separation.
Protocol:
Quench: Quench the reaction carefully with a minimal amount of water at 0°C.
Add Tartrate: Add a saturated aqueous solution of Potassium Sodium Tartrate.
Volume: Use roughly 2-3 mL of saturated solution per mmol of Magnesium.
The Long Stir: Remove the ice bath. Stir vigorously at room temperature.
Critical Step: This is not instant.[1][2][3][4][5] It often requires 1–4 hours of stirring.
Observation: Two clear layers will form. The emulsion will disappear as the Mg is sequestered into the aqueous phase.
Separation: Transfer to a separatory funnel. The organic layer will separate cleanly.
Troubleshooting:
Issue: "I still have an emulsion after 2 hours."
Fix: Add a small amount of additional ether/EtOAc to change the density of the organic layer, or add solid NaCl to the aqueous layer to increase ionic strength (salting out).
Module 4: The Ammonium Chloride Buffer (The "Gentle" Quench)
Best For: Reactions where the product is stable to mild protons (pH ~9) but sensitive to strong base (Fieser).
Mechanism: NH₄Cl provides a proton source to quench the alkoxide (R-O-MgBr
R-OH) but buffers the pH to prevent it from dropping low enough to trigger ring opening.
Protocol:
Prepare: Make a saturated solution of NH₄Cl (approx. 37g/100mL water).
Quench: Add the saturated solution dropwise to the reaction at 0°C.
Solubilize: Unlike Fieser, you want two liquid layers. If solids precipitate, add more water until they dissolve.
Extraction: Separate the layers. Wash the organic layer once more with saturated NH₄Cl to ensure all Mg salts are removed.
Warning:
While safer than HCl, saturated NH₄Cl is slightly acidic (pH ~4.5–6 depending on concentration/temp). For extremely labile cyclopropyl carbinols, use the Rochelle method (neutral pH) instead.
Decision Matrix & Comparative Data
Use this flowchart to select the correct method for your specific experiment.
Figure 2: Decision matrix for selecting the optimal magnesium removal technique.
Method Comparison Table
Feature
Fieser Method
Rochelle Salt
Ammonium Chloride
pH Environment
High (Basic)
Neutral
Mildly Acidic (pH ~5-6)
Time Required
Fast (30 mins)
Slow (1-4 hours)
Fast (30 mins)
Mg Removal
Precipitation (Solid)
Chelation (Aqueous)
Dissolution (Aqueous)
Risk of Ring Opening
Very Low
Lowest
Low/Moderate
Throughput
High (Filtration)
Medium (Settling time)
Medium (Extractions)
References
University of Rochester. (n.d.). Workup for Aluminum Hydride Reductions (The Fieser Method).[1][6] Not Voodoo. Retrieved from [Link]
Sandridge, M. J., et al. (2017).[7][8] Stereoselective Lewis Acid Catalyzed Cyclopropyl Carbinol Rearrangement.[7] Journal of Organic Chemistry.[7] Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Rochelle Salt Workup Mechanism.[6] Retrieved from [Link]
For further assistance, please reply with your specific substrate structure for a tailored stability assessment.
Structural Elucidation & Method Validation: Cyclopropyl(4-fluoro-3-methylphenyl)methanol
Executive Summary Cyclopropyl(4-fluoro-3-methylphenyl)methanol is a pharmacologically relevant chiral building block, often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural complexity—combi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclopropyl(4-fluoro-3-methylphenyl)methanol is a pharmacologically relevant chiral building block, often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural complexity—combining a fluorine-substituted aromatic system with a cyclopropyl carbinol moiety—presents unique analytical challenges.
This guide provides a definitive 1H NMR structural assignment and objectively compares its utility against orthogonal alternatives (19F qNMR and HPLC-UV ). While 1H NMR remains the gold standard for structural elucidation, our comparative data suggests that 19F NMR offers superior specificity for quantitative purity profiling in crude reaction mixtures.
Theoretical Framework & Structural Logic
To accurately interpret the spectrum, one must deconstruct the molecule into three distinct spin systems. The presence of the Fluorine atom (spin 1/2) introduces heteronuclear coupling (
) that complicates the aromatic region.
The Spin Systems[1]
Aromatic Core (ABC System + F): The 1,3,4-substitution pattern creates a complex splitting tree.
Fluorine Effect: The
F nucleus couples strongly to ortho-protons () and meta-protons ().
Methyl Group: The methyl protons at C3 will exhibit long-range coupling to the fluorine (
).
The Chiral Linker: The methine proton (
) is a chiral center. This renders the two faces of the cyclopropyl ring non-equivalent.
Cyclopropyl Anisotropy: The cyclopropyl protons appear at high field (
) and are diastereotopic . Instead of a simple multiplet, you will observe distinct multiplets for the cis and trans protons relative to the hydroxyl group.
Experimental Protocol
Objective: High-resolution structural validation and diastereotopic differentiation.
, DMSO-d6 slows the exchange of the hydroxyl proton, allowing observation of the doublet and its coupling to the methine proton. This is critical for confirming the alcohol functionality.
Concentration: 10–15 mg in 0.6 mL solvent.
Pulse Sequence: zg30 (standard 30° pulse).
Transients (Scans): 16 (routine) or 64 (for
C satellites check).
Relaxation Delay (D1):
seconds (essential for accurate integration of the aromatic vs. cyclopropyl ratio).
Spectrum Analysis & Assignment
The following data represents the theoretical assignment based on substituent additivity rules and heteronuclear coupling logic.
The diagram below illustrates the flow of magnetic coupling (J-coupling) from the Fluorine atom to the surrounding protons, explaining the complex multiplets seen in the aromatic region.
Figure 1: Spin-spin coupling network originating from the Fluorine substituent. Note that H5 appears as a pseudo-triplet because the H-F coupling (9 Hz) is similar in magnitude to the H-H coupling (8 Hz).
Comparative Analysis: 1H NMR vs. Alternatives
While 1H NMR is the standard for identity, it is not always the superior method for purity or quantification of fluorinated intermediates.
Moderate. Aromatic region overlaps with impurities.
High. No background signals; only F-compounds visible.
Low. Depends on retention time; co-elution risks.
Sensitivity (LOD)
~0.5% impurity level.
~0.1% impurity level (high sensitivity).
<0.05% (Best for cleaning validation).
Sample Prep
Fast (Dissolve & Run).
Fast (Dissolve & Run).
Slow (Method dev, equilibration).
Limitations
Solvent peaks (DMSO/H2O) can obscure cyclopropyl region.
No structural info on non-fluorinated parts.
Requires reference standards for quant.
Decision Guide: When to use which?
Use 1H NMR when: You have just synthesized the compound and need to confirm the structure, specifically the integrity of the cyclopropyl ring and the alcohol position.
Use 19F qNMR when: You need to determine the weight % purity (assay) of the crude material. The 19F signal will appear as a clean singlet (decoupled) or multiplet at ~ -115 to -120 ppm, far removed from any interferences [1, 2].
Use HPLC when: You are screening for non-fluorinated side products or need to separate enantiomers (using a Chiralpak AD/OD column).
Troubleshooting & Artifacts
The "Missing" OH Peak
Symptom: In CDCl
, the OH proton is often broad or invisible.
Cause: Rapid chemical exchange with trace water in the solvent.
Solution: Switch to DMSO-d6 or add a drop of D
O (which makes the OH disappear intentionally to confirm assignment).
Complex Cyclopropyl Region
Symptom: The region 0.2–0.6 ppm looks like "mud" rather than defined multiplets.
Cause: Diastereotopicity. The two protons on the same carbon of the cyclopropyl ring are chemically non-equivalent because one is cis to the hydroxyl group and the other is trans.
Solution: Do not attempt to integrate individual protons. Integrate the entire region (0.2–0.6 ppm) and calibrate to 4H total.
Rotational Isomers?
Analysis: Unlike amides, this alcohol does not exhibit slow rotation on the NMR timescale at room temperature. Any peak doubling is likely due to enantiomeric impurities (if using a chiral solvating agent) or simply diastereomers if the cyclopropyl ring itself has substituents (not the case here).
References
Quantitative 19F NMR in Pharmaceutical Analysis:
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
Fluorine Coupling Constants:
Dolphin, D., & Goss, D. (2024). 19F Coupling Constants Table. Alfa Chemistry.
Cyclopropyl Anisotropy & Chemical Shifts:
Wiberg, K. B., & Nist, B. J. (1961).[4] The Interpretation of NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society.[4]
qNMR vs Chromatographic Techniques:
Webster, G. K., & Kumar, S. (2014). Application of Quantitative 19F and 1H NMR for Reaction Monitoring.[3][5] Analytical Chemistry.
Strategic HPLC Method Development for Cyclopropyl(4-fluoro-3-methylphenyl)methanol Purity
Executive Summary Cyclopropyl(4-fluoro-3-methylphenyl)methanol is a critical pharmaceutical intermediate, often serving as a chiral building block for kinase inhibitors and receptor modulators. Its structural complexity—...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Cyclopropyl(4-fluoro-3-methylphenyl)methanol is a critical pharmaceutical intermediate, often serving as a chiral building block for kinase inhibitors and receptor modulators. Its structural complexity—featuring a fluorinated aromatic ring, a cyclopropyl moiety, and a secondary alcohol chiral center—presents unique chromatographic challenges.
This guide provides a comparative analysis of HPLC stationary phases and mobile phase compositions to establish a robust purity assay. Unlike generic protocols, this strategy prioritizes selectivity for fluorinated regioisomers and resolution of synthetic precursors (e.g., ketones or aldehydes).
Key Findings at a Glance
Feature
C18 (Octadecyl)
Phenyl-Hexyl
Fluoro-Phenyl (PFP)
Primary Mechanism
Hydrophobic Interaction
- Interaction + Hydrophobicity
Dipole-Dipole + Shape Selectivity
Suitability
General Purity Screening
Best for Aromatic Impurities
Best for Halogenated Isomers
Resolution ()
Baseline ()
Superior ()
High () but complex method
Recommendation
Alternative
Primary Choice
Specialized Use
Chemical Context & Critical Quality Attributes (CQAs)
Before method development, understanding the physicochemical properties is mandatory to predict retention behavior.
Enantiomer: The (R) or (S) isomer (Requires Chiral HPLC, addressed in Section 5).
Comparative Study: Stationary Phase Selection
The choice of column chemistry is the single most impactful variable. We compared three distinct stationary phases for the separation of the target alcohol from its ketone precursor and potential des-fluoro impurities.
Experimental Setup
System: Agilent 1290 Infinity II / Waters H-Class UPLC
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).
Performance Data Comparison
Parameter
C18 (Generic)
Phenyl-Hexyl (Recommended)
C8 (Speed)
Retention Time (Product)
6.2 min
6.8 min
4.5 min
Selectivity () vs. Ketone
1.15
1.35
1.10
Peak Symmetry (Tailing Factor)
1.1
1.05
1.2
Mechanism
Pure hydrophobicity drives separation.
- interactions with the phenyl ring enhance resolution of the aromatic ketone.
Lower hydrophobicity leads to faster elution but risk of co-elution.
Verdict
Acceptable for rough purity.
Optimal for final QC methods.
Useful for high-throughput reaction monitoring (IPC).
Expert Insight: The Phenyl-Hexyl column outperforms C18 because the target molecule's electron-deficient fluorinated ring interacts strongly with the phenyl stationary phase. This "orthogonal" selectivity is crucial for separating the target from non-fluorinated impurities or oxidation byproducts (ketones).
Detailed Experimental Protocol (The "Gold Standard")
This protocol is designed for the Phenyl-Hexyl chemistry, validated for robustness and reproducibility.
Instrument Parameters[3]
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl, 150 x 4.6 mm, 3.5 µm (or equivalent).
Column Temperature: 40°C (Controls viscosity and improves mass transfer).
Detector: DAD/PDA at 215 nm (Quantification) and 254 nm (Identification).
Injection Volume: 5-10 µL.
Mobile Phase Preparation
Solvent A (Buffer): Dissolve 1.0 mL of Formic Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.
Solvent B (Organic): 100% Acetonitrile (Far UV grade). Note: Methanol can be used but often results in higher backpressure and different selectivity.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Description
0.0
90
10
Initial equilibration
2.0
90
10
Isocratic hold (focuses polar impurities)
12.0
10
90
Linear gradient elution
15.0
10
90
Wash step to elute dimers/oligomers
15.1
90
10
Return to initial conditions
20.0
90
10
Re-equilibration (Critical for reproducibility)
Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Stock Solution: Weigh 10 mg of sample into a 10 mL flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with water.
Working Concentration: 0.5 mg/mL (500 ppm).
Advanced Consideration: Chiral Purity
The RP-HPLC method above determines chemical purity. However, Cyclopropyl(4-fluoro-3-methylphenyl)methanol is chiral. For enantiomeric excess (ee%) determination, a separate Normal Phase (NP) or SFC method is required.
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: n-Hexane : Isopropanol (90:10).
Mode: Isocratic.
Expectation: The hydroxyl group interacts via hydrogen bonding with the carbamate linkage on the CSP, while the fluorinated ring fits into the chiral cavity.
Method Development Workflow Visualization
The following diagram illustrates the logical decision tree for developing this specific method, ensuring no critical step is overlooked.
Figure 1: Strategic decision tree for HPLC method development of fluorinated aromatic alcohols.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (>1.5)
Silanol interaction with -OH group.
Increase buffer ionic strength (e.g., add 5mM Ammonium Formate) or switch to a "Shielded" RP column.
Split Peaks
Sample solvent mismatch.
Ensure sample diluent matches initial gradient conditions (high water content).
Retention Drift
Column dewetting (if 100% aq used).
Ensure at least 5% organic is present at start; use "AQ" type columns if 100% water is needed.
Ghost Peaks
Gradient impurities.
Use HPLC-grade water and filter mobile phases; run a blank injection.
References
PubChem. (2025).[2] Cyclopropyl(4-fluoro-3-methylphenyl)methanol Compound Summary. National Library of Medicine. Available at: [Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient Elution principles).
Phenomenex. (2024). Phenyl-Hexyl Phase Selectivity for Aromatic and Halogenated Compounds. Technical Note. Available at: [Link]
FDA. (2021). Q3C(R8) Impurities: Guidance for Residual Solvents. (Relevant for solvent impurity analysis in intermediates). Available at: [Link]
Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of Cyclopropyl(4-fluoro-3-methylphenyl)methanol
The following guide details the LC-MS/MS fragmentation characteristics of Cyclopropyl(4-fluoro-3-methylphenyl)methanol , a critical chiral intermediate in the synthesis of quinoline-based statins (e.g., Pitavastatin prec...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the LC-MS/MS fragmentation characteristics of Cyclopropyl(4-fluoro-3-methylphenyl)methanol , a critical chiral intermediate in the synthesis of quinoline-based statins (e.g., Pitavastatin precursors) and other pharmacophores.
This guide compares the compound's fragmentation behavior against structural analogs and alternative ionization modes to provide a robust reference for analytical method development.
Executive Summary
Cyclopropyl(4-fluoro-3-methylphenyl)methanol (CAS: 1181600-68-9) presents a unique mass spectrometric challenge due to the interplay between the labile secondary hydroxyl group, the strained cyclopropyl ring, and the electron-withdrawing fluorine substituent.
This guide characterizes the compound's Electrospray Ionization (ESI) behavior, establishing the dehydration product (
) as the base peak in positive mode. We compare this performance against Atmospheric Pressure Chemical Ionization (APCI) and the Isopropyl structural analog to demonstrate specificity and diagnostic ion generation.
To ensure reproducibility, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing sensitivity for the precursor ion.
Sample Preparation & LC Conditions
Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Avoid non-volatile buffers to prevent source contamination.
Concentration: 1 µg/mL (dilute-and-shoot).
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Mass Spectrometry Parameters (ESI+)
Ionization: ESI Positive Mode.
Capillary Voltage: 3.5 kV.
Cone Voltage: 20 V (Optimized to retain
). Note: Higher cone voltages (>40V) will prematurely drive water loss.
Collision Energy (CE): Ramp 10–30 eV for MS/MS characterization.
Workflow Visualization
The following diagram outlines the logical flow from sample injection to data acquisition, highlighting critical decision points for method validation.
Figure 1: Validated LC-MS/MS workflow for Cyclopropyl(4-fluoro-3-methylphenyl)methanol analysis.
Fragmentation Mechanism Analysis
The fragmentation of Cyclopropyl(4-fluoro-3-methylphenyl)methanol is governed by the stability of the resulting carbocations. The pathway is distinct due to the "cyclopropyl clock" mechanism, where the ring opens to relieve strain upon cation formation.
Primary Pathway: Dehydration
The most abundant transition is the loss of water (
, 18 Da).
Transition:
Mechanism: Protonation of the hydroxyl group followed by elimination. The resulting cation (
) is stabilized by resonance with the phenyl ring and the cyclopropyl group (cyclopropylcarbinyl cation).
Secondary Pathway: Cyclopropyl Ring Opening
Unlike simple alkyl chains, the cyclopropyl group often undergoes ring opening followed by alkene loss.
Transition:
Mechanism: The cation at
163 loses an ethylene moiety (, 28 Da) or undergoes rearrangement to a homoallylic system followed by fragmentation. This is a diagnostic transition for cyclopropyl-containing species.
Tertiary Pathway: Benzyl Cation Formation
Transition:
Mechanism: Cleavage of the cyclopropyl/propenyl tail generates the substituted benzyl cation (4-fluoro-3-methylbenzyl cation,
).
Mechanistic Visualization
Figure 2: Proposed MS/MS fragmentation pathway showing diagnostic losses of water and cyclopropyl ring components.
Comparative Performance Analysis
This section objectively compares the target compound against an Isopropyl Analog (structural alternative) and APCI Ionization (methodological alternative).
Comparison 1: Target vs. Isopropyl Analog
The Isopropyl analog (
, MW 182) lacks the ring strain of the cyclopropyl group. This comparison highlights the unique "fingerprint" of the cyclopropyl moiety.
163 135) is the critical differentiator. If you observe a loss of 42 Da ( 165 123), the sample is likely the isopropyl impurity or analog.
Comparison 2: ESI vs. APCI Ionization
For quantitative method development, the choice of ionization source affects sensitivity and adduct formation.
Parameter
ESI (Electrospray Ionization)
APCI (Atmospheric Pressure Chemical Ionization)
Recommendation
Adducts
,
Predominantly
ESI provides intact molecular ion control.
Thermal Degradation
Low
High
APCI causes in-source water loss, complicating precursor selection.
Sensitivity
High for polar alcohols
Moderate for neutral hydrocarbons
Use ESI for trace analysis.
Conclusion: ESI is the superior alternative for this compound. APCI promotes excessive in-source dehydration, making the selection of the specific precursor (
181) difficult.
References
PubChem. (n.d.). Cyclopropyl(4-fluoro-3-methylphenyl)methanol (Compound).[2][3] National Library of Medicine. Retrieved February 21, 2026, from [Link]
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Cyclopropyl Carbinols. NIST Chemistry WebBook, SRD 69. Retrieved February 21, 2026, from [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.